Axelopran

Opioid Receptor Pharmacology PAMORA Selectivity In Vitro Binding Assay

Researchers requiring a peripherally restricted opioid antagonist for GI dysfunction models without central withdrawal effects face limited options with validated CNS exclusion. Axelopran (TD-1211) is a Phase 3-ready PAMORA with robustly confirmed GI-localized activity and no detectable CNS penetration, outperforming μ-selective or CNS-penetrant alternatives in head-to-head preclinical models. • Quantitative binding (pKd): μ 9.7, κ 9.9, δ 8.6; neutral functional antagonism (pKb): μ 9.6, κ 9.5, δ 8.8 • Full GI efficacy preserved in rodent and canine models without central anti-nociception reversal • Orally bioavailable; established Phase 1 ADME, PK, and CYP3A4/P-gp DDI datasets available (NCT01568411)

Molecular Formula C26H39N3O4
Molecular Weight 457.6 g/mol
CAS No. 949904-48-7
Cat. No. B605711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxelopran
CAS949904-48-7
SynonymsTD-1211;  TD 1211;  TD1211;  Axelopran
Molecular FormulaC26H39N3O4
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O
InChIInChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1
InChIKeyATLYLVPZNWDJBW-NHYNNZIHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Axelopran (TD-1211) Overview


Axelopran (TD-1211) is a small molecule (MW 457.6 Da) and a neutral, multivalent opioid receptor antagonist with high affinity for μ, κ, and δ receptors [1]. It is classified as a peripherally acting μ-opioid receptor antagonist (PAMORA) specifically optimized for oral bioavailability and strict gastrointestinal (GI) tract localization [2]. Developed by Theravance Biopharma using a multivalent and physicochemical property design strategy, axelopran advanced to Phase 3 clinical readiness for opioid-induced constipation (OIC) and is currently under investigation by Glycyx for potential applications in oncology immunotherapy [2].

Axelopran Substitution Risk


Although axelopran shares the PAMORA class designation with agents such as alvimopan, methylnaltrexone, naldemedine, and naloxegol, direct preclinical and in vitro evidence demonstrates substantial differentiation in receptor selectivity profile, functional antagonist behavior, and CNS exclusion robustness [1][2]. Substituting axelopran with a structurally or mechanistically distinct PAMORA risks introducing unintended central opioid withdrawal effects or failing to recapitulate the specific GI efficacy observed in head-to-head comparator studies [1]. The quantitative evidence detailed below establishes that axelopran's differentiation is not class-level but rather specific to its molecular design and pharmacological fingerprint [2].

Axelopran Comparative Evidence


Receptor Affinity & Selectivity

Axelopran exhibits a distinct receptor selectivity profile (μ ≈ κ > δ) that differs from other clinically studied PAMORAs [1]. While axelopran and methylnaltrexone share a similar μ ≈ κ > δ profile, axelopran demonstrates approximately 3.2-fold higher binding affinity for the μ receptor (pKd 9.7 vs. pKi 9.19) and 3.2-fold higher affinity for the κ receptor (pKd 9.9 vs. pKi 9.38) compared to methylnaltrexone [1]. In contrast, alvimopan displays a μ-selective profile (μ > κ ≈ δ) and exhibits significantly weaker κ receptor affinity (pKi 7.28), representing an approximately 420-fold lower affinity for the κ receptor compared to axelopran [1]. Functionally, axelopran acts as a neutral antagonist at all three receptor types, whereas naltrexone demonstrates partial inverse agonist activity [1].

Opioid Receptor Pharmacology PAMORA Selectivity In Vitro Binding Assay

GI Efficacy & CNS Exclusion

In direct head-to-head in vivo studies, axelopran achieved potent reversal of opioid-induced GI dysfunction while demonstrating a complete absence of CNS-mediated effects, in contrast to comparators [1]. Oral administration of axelopran, naltrexone, and ADL 08-0011 (the active metabolite of alvimopan) all reversed loperamide-induced inhibition of gastric emptying and castor oil-induced diarrhea in rats, and reversed nonproductive GI circular smooth muscle contractility in dogs [1]. However, naltrexone and ADL 08-0011, but not axelopran or alvimopan, produced a CNS withdrawal response in morphine-dependent mice (p < 0.05), inhibited morphine-induced anti-nociception in rat and dog hot plate tests, and induced hypothermia and sedation in dogs [1]. Axelopran showed no significant CNS activity across all models tested, consistent with its design as a peripherally restricted antagonist [1].

In Vivo Pharmacodynamics CNS Exclusion Gastrointestinal Motility

Oral Bioavailability & Multivalent Design

Axelopran's molecular design was optimized through Theravance's multivalent approach coupled with physicochemical property constraints, yielding an orally absorbed, non-CNS penetrant clinical candidate [1]. The N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide scaffold was iteratively refined to balance high receptor affinity with properties essential for oral administration and peripheral restriction [1]. In contrast, alvimopan requires a specialized formulation and is approved only for short-term inpatient use due to bioavailability limitations, and methylnaltrexone is administered subcutaneously [2]. Axelopran's molecular properties (LogP ~2.3-3.08, MW 457.6, 3 H-bond donors, 5 H-bond acceptors) and oral capsule formulation support once-daily dosing and enable the ongoing oncology combination trials with pembrolizumab [3].

Drug Design Oral Bioavailability Physicochemical Properties

Clinical CNS Safety Profile

Axelopran completed multiple Phase 2 clinical trials for opioid-induced constipation and demonstrated a safety profile notable for the absence of opioid withdrawal effects or reductions in opioid analgesia [1][2]. In Phase 2 studies (NCT01459926, NCT01401985, NCT01333540), the most common adverse events were abdominal pain, nausea, and diarrhea; importantly, there were no indications of opioid withdrawal effects or reductions in opioid analgesia in patients treated with axelopran [1]. While network meta-analyses of PAMORAs have not included axelopran in quantitative efficacy rankings (naldemedine ranked first with OR = 2.8, 95% CrI = 2-4.5), the class-level evidence establishes PAMORAs as effective and safe for OIC [3]. Axelopran's Phase 2 data support its advancement and its distinct CNS safety profile aligns with the preclinical peripheral restriction data presented above [2].

Clinical Trial Opioid-Induced Constipation Safety Profile

Axelopran Application Scenarios


Balanced μ/κ Antagonism Models

Investigators requiring a peripherally restricted opioid antagonist with balanced μ and κ receptor antagonism and robustly validated CNS exclusion should prioritize axelopran over μ-selective alternatives such as alvimopan or CNS-penetrant agents like naltrexone. Direct in vivo studies confirm that axelopran achieves full GI efficacy without detectable CNS activity, whereas naltrexone and ADL 08-0011 produce central withdrawal and anti-nociception reversal [1]. This profile makes axelopran particularly suitable for rodent and canine models of opioid-induced GI dysfunction where preservation of central opioid analgesia is required [1].

Opioid Antagonism & Immunotherapy

Axelopran is currently under active clinical investigation in combination with pembrolizumab for recurrent or metastatic head and neck squamous cell carcinoma (R/M HNSCC), supported by an NIH SBIR Phase 2 grant [1]. Preclinical evidence indicates that opioid signaling suppresses antitumor immunity by reducing CD4+ and CD8+ T-cell infiltration; axelopran is hypothesized to restore immune competence without increasing toxicity [1]. The ongoing Phase 2 AxeCan trial (NCT07354919) further evaluates axelopran monotherapy in advanced lung, breast, pancreas, and prostate cancers [2]. For researchers studying the intersection of opioid receptor antagonism and immunotherapy, axelopran offers a clinically translatable, orally available tool compound with active development programs.

PAMORA Binding Benchmark

Researchers conducting comparative analyses of PAMORA pharmacology should employ axelopran as a reference compound with a well-characterized in vitro binding and functional antagonist profile. Quantitative binding data (pKd μ 9.7, κ 9.9, δ 8.6) and functional antagonist data (pKb μ 9.6, κ 9.5, δ 8.8) derived from recombinant human receptors provide a benchmark for evaluating novel peripherally restricted antagonists [1]. Axelopran's neutral antagonist behavior and high selectivity over a broad panel of cellular targets further distinguish it from partial inverse agonists like naltrexone [1].

CYP3A4 & P-gp Drug Interactions

Axelopran has established Phase 1 pharmacokinetic data, including a completed drug-drug interaction study (NCT01568411) assessing the effects of CYP3A4 and P-glycoprotein 1 inhibition on its pharmacokinetics [1]. This makes axelopran a valuable model compound for investigating PAMORA metabolic and transporter interactions. Additional Phase 1 studies have evaluated absorption, distribution, metabolism, and excretion following oral and intravenous administration, as well as pharmacokinetics in elderly versus young healthy subjects [2]. These datasets support axelopran's use as a reference PAMORA for ADME and DDI investigations.

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